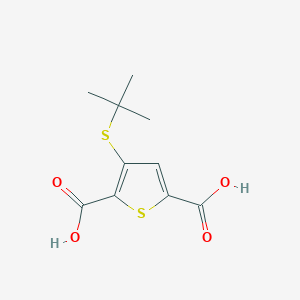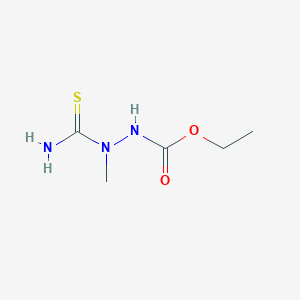
4H-1,3-Dithiin-1-ium, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dithiin-1-ium, 5,6-dihydro- is a heterocyclic compound containing sulfur atoms. It is part of the dithiin family, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dithiin-1-ium, 5,6-dihydro- typically involves the reaction of dithiols with suitable electrophiles. One common method is the cyclization of 1,4-dithiols under acidic conditions, which leads to the formation of the dithiin ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dithiin-1-ium, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiin ring into dithiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dithiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiin derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Scientific Research Applications
4H-1,3-Dithiin-1-ium, 5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Dithiin-1-ium, 5,6-dihydro- involves its interaction with various molecular targets. The sulfur atoms in the dithiin ring can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can undergo redox reactions, which are essential in biological systems and industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Known for its use as a protecting group in organic synthesis.
1,4-Dithiane: Used as a C2-building block in the synthesis of complex molecular architectures.
1,3,5-Dithiazine: Contains nitrogen atoms in addition to sulfur, offering different reactivity and applications.
Uniqueness
4H-1,3-Dithiin-1-ium, 5,6-dihydro- is unique due to its specific ring structure and the presence of sulfur atoms, which impart distinct chemical properties.
Properties
CAS No. |
45411-69-6 |
|---|---|
Molecular Formula |
C4H7S2+ |
Molecular Weight |
119.2 g/mol |
IUPAC Name |
5,6-dihydro-4H-1,3-dithiin-1-ium |
InChI |
InChI=1S/C4H7S2/c1-2-5-4-6-3-1/h4H,1-3H2/q+1 |
InChI Key |
WXAQKOOFYJHEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=[S+]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)




![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)



